molecular formula C19H19NO2S B5689705 2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole

2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole

Cat. No. B5689705
M. Wt: 325.4 g/mol
InChI Key: AEXIZLNFHBAHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole, also known as DMTT, is a compound used in scientific research for its potential therapeutic effects. This thiazole derivative has been studied for its ability to interact with certain receptors in the body, which may lead to various biochemical and physiological effects.

Mechanism of Action

2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole's mechanism of action involves its interaction with the sigma-1 receptor and the dopamine transporter. The sigma-1 receptor is a protein found in the endoplasmic reticulum of cells, and its activation has been linked to various cellular processes, including calcium signaling and protein folding. The dopamine transporter is a protein responsible for the reuptake of dopamine in the brain, and its inhibition leads to increased dopamine release.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to increase dopamine release in the brain, which may lead to improved mood and motivation. Additionally, 2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole has been found to have neuroprotective properties, which may make it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole in lab experiments is its ability to interact with specific receptors in the body, which allows for targeted research. Additionally, 2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole has been found to have low toxicity levels, making it a safer alternative to other compounds. However, one limitation of using 2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole in lab experiments is its limited solubility in water, which may make it difficult to administer in certain research studies.

Future Directions

There are several future directions for research involving 2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole. One potential area of study is its potential therapeutic effects for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand 2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole's mechanism of action and its potential interactions with other compounds. Finally, research is needed to develop more efficient synthesis methods for 2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole, which may make it more accessible for scientific research.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenyl isothiocyanate with 3,4-dimethoxyaniline, followed by cyclization with phosphorus pentoxide. The resulting product is then purified through recrystallization to obtain pure 2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole has been studied for its potential therapeutic effects in various scientific research applications. It has been found to interact with certain receptors in the body, including the sigma-1 receptor and the dopamine transporter. This interaction may lead to various biochemical and physiological effects, such as increased dopamine release and neuroprotective properties.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-12-5-7-15(13(2)9-12)16-11-23-19(20-16)14-6-8-17(21-3)18(10-14)22-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXIZLNFHBAHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.